molecular formula C22H18ClN5 B14981765 2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14981765
M. Wt: 387.9 g/mol
InChI Key: AQYFBWVVMASZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with chlorophenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is often performed under microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated synthesis, which is catalyst-free and additive-free, making it an eco-friendly approach . The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the phenyl positions .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of targeted therapies in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-11,12-dimethyl-10-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5/c1-13-8-4-7-11-18(13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-9-5-6-10-17(16)23/h4-12H,1-3H3

InChI Key

AQYFBWVVMASZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.